

A Comparative Guide to c-MET Kinase Inhibitors: Capmatinib (INCB28060) vs. Alternatives

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Compound of Interest		
Compound Name:	INCB38579	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Capmatinib (formerly INCB28060), a potent c-MET inhibitor, with other selective agents targeting the same pathway. This document synthesizes preclinical and clinical data to inform research and development decisions.

The c-MET receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway is a known driver in various cancers, making it a key therapeutic target.[1][2] Capmatinib (formerly INCB28060) is a selective c-MET inhibitor that has demonstrated significant anti-tumor activity.[3][4] This guide compares its performance against other notable c-MET inhibitors, Tepotinib and Crizotinib.

Performance Comparison of c-MET Inhibitors

The following tables summarize the key preclinical and clinical performance indicators for Capmatinib, Tepotinib, and Crizotinib.

Table 1: Preclinical Activity of c-MET Inhibitors



Inhibitor	Target(s)	IC50 (c-MET Kinase Assay)	Cellular IC50 (c- MET Phosphorylation)
Capmatinib (INCB28060)	c-MET	~0.13 nM	~1 nM
Tepotinib	c-MET	~3 nM	~5 nM
Crizotinib	c-MET, ALK, ROS1	Not specified in direct comparison	Not specified in direct comparison

Table 2: Clinical Efficacy in METex14 Skipping NSCLC

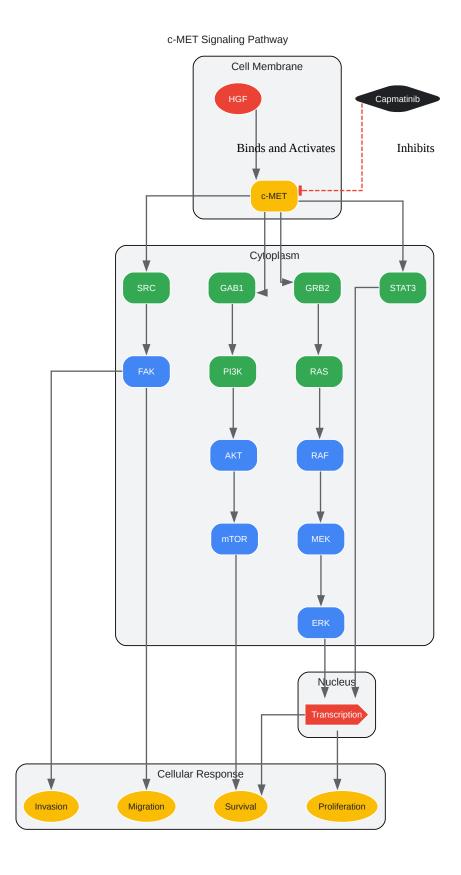


Parameter	Capmatinib (GEOMETRY mono- 1)	Tepotinib (VISION)	Crizotinib (PROFILE 1001)
Patient Population	Treatment-naïve & Previously treated	Treatment-naïve & Previously treated	Previously treated
Overall Response Rate (ORR) - Treatment-Naïve	68%	Not specified in direct comparison	Not applicable
Overall Response Rate (ORR) - Previously Treated	41%	46%	Not specified for METex14
Median Duration of Response (DoR) - Treatment-Naïve	12.6 months	Not specified in direct comparison	Not applicable
Median Duration of Response (DoR) - Previously Treated	9.7 months	11.1 months	Not specified for METex14
Median Progression- Free Survival (PFS) - Treatment-Naïve	12.4 months	Not specified in direct comparison	Not applicable
Median Progression- Free Survival (PFS) - Previously Treated	5.4 months	8.5 months	Not specified for METex14

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-MET signaling pathway and a general experimental workflow for inhibitor characterization.

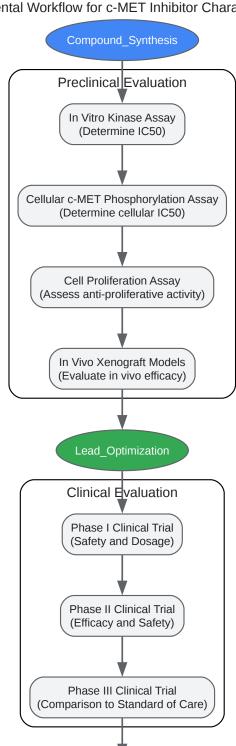




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Caption: The c-MET signaling cascade and the inhibitory action of Capmatinib.





Experimental Workflow for c-MET Inhibitor Characterization

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Regulatory_Approval

Caption: A generalized workflow for the characterization of c-MET inhibitors.



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro c-MET Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the c-MET kinase.

Methodology:

- Reagents and Materials: Recombinant human c-MET enzyme, biotinylated peptide substrate, ATP, kinase assay buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - A solution of the test compound is serially diluted.
 - The recombinant c-MET enzyme is incubated with the various concentrations of the test compound in the kinase assay buffer.
 - The kinase reaction is initiated by the addition of the peptide substrate and ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The amount of product (e.g., ADP) formed is quantified using a suitable detection reagent and a luminometer.
- Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular c-MET Phosphorylation Assay

Objective: To assess the ability of a test compound to inhibit c-MET autophosphorylation in a cellular context.

Methodology:



- Cell Culture: A cancer cell line with known c-MET activation (e.g., through MET amplification or HGF stimulation) is cultured.
- Treatment: The cells are treated with various concentrations of the test compound for a specified duration. For HGF-induced phosphorylation, cells are typically serum-starved before inhibitor treatment and subsequent HGF stimulation.
- Cell Lysis: The cells are lysed to extract total protein.
- Detection: The levels of phosphorylated c-MET (p-c-MET) and total c-MET are determined using methods such as Western blotting or ELISA with specific antibodies.
- Data Analysis: The ratio of p-c-MET to total c-MET is calculated for each treatment condition.
 The results are then plotted against the inhibitor concentration to determine the cellular IC50.

Clinical Trial Protocols: A Comparative Overview

The clinical efficacy data presented in this guide are derived from the following pivotal trials. While detailed protocols are extensive, the key design elements are summarized below.

- GEOMETRY mono-1 (Capmatinib): A Phase II, multi-cohort, open-label study evaluating the
 efficacy and safety of Capmatinib in patients with advanced non-small cell lung cancer
 (NSCLC) with MET exon 14 skipping mutations or MET amplification. Patients were enrolled
 into different cohorts based on their MET alteration and prior lines of therapy. The primary
 endpoint was overall response rate (ORR) as assessed by a blinded independent review
 committee.
- VISION (Tepotinib): A Phase II, single-arm, open-label study investigating the efficacy and safety of Tepotinib in patients with advanced NSCLC harboring MET exon 14 skipping alterations. The primary endpoint was ORR determined by an independent review committee.
- PROFILE 1001 (Crizotinib): An open-label, multicenter, phase 1/2 study that evaluated the safety and efficacy of crizotinib in patients with advanced NSCLC. While this trial is known for its findings in ALK-positive NSCLC, it also included a cohort of patients with ROS1 rearrangements and provided early data on c-MET inhibition.



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